Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-
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Overview
Description
Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- is an organic compound with the molecular formula C10H15N3O2. This compound is characterized by the presence of an acetamide group attached to a 2,5-diaminophenoxyethyl moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- typically involves the reaction of 2,5-diaminophenol with an appropriate acylating agent. One common method is the reaction of 2,5-diaminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve multiple signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with the formula CH3CONH2, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide (DMA): A related compound used as a solvent in various industrial applications.
Uniqueness
Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
207568-58-9 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[2-(2,5-diaminophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C10H15N3O2/c1-7(14)13-4-5-15-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5,11-12H2,1H3,(H,13,14) |
InChI Key |
MLKPMOZMNCKWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC1=C(C=CC(=C1)N)N |
Origin of Product |
United States |
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